1-Tert-butyl-4-iodo-2-methylbenzene
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Overview
Description
1-Tert-butyl-4-iodo-2-methylbenzene is an organic compound with the molecular formula C11H15I. It is a derivative of benzene, where the benzene ring is substituted with a tert-butyl group, an iodine atom, and a methyl group. This compound is of interest in organic synthesis and various chemical research applications due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Tert-butyl-4-iodo-2-methylbenzene can be synthesized through several methods. One common approach involves the halogen exchange reaction. For instance, starting from 4-tert-octylphenol, the compound can be synthesized via bromination, followed by benzyl protection and halogen exchange reaction . The reaction conditions typically involve the use of solvents and ligands to facilitate the halogen exchange process.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of halogen exchange and electrophilic aromatic substitution can be scaled up for industrial synthesis, ensuring high yield and purity through optimized reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-Tert-butyl-4-iodo-2-methylbenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of the iodine atom with other electrophiles.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Cl2, Br2), sulfuric acid (H2SO4), and nitric acid (HNO3).
Major Products Formed
Scientific Research Applications
1-Tert-butyl-4-iodo-2-methylbenzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-tert-butyl-4-iodo-2-methylbenzene in chemical reactions involves the formation of reactive intermediates, such as benzenonium ions in electrophilic aromatic substitution . These intermediates facilitate the substitution of the iodine atom with other electrophiles, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile used.
Comparison with Similar Compounds
Similar Compounds
1-Tert-butyl-4-methylbenzene: This compound is similar in structure but lacks the iodine atom, making it less reactive in halogen exchange reactions.
4-Tert-butyl-2-iodo-1-methylbenzene: This compound has a similar structure but with different substitution patterns, affecting its reactivity and applications.
4-Tert-butyl-3-iodoheptane: This compound has a different carbon chain length and substitution pattern, leading to different chemical properties and reactivity.
Uniqueness
1-Tert-butyl-4-iodo-2-methylbenzene is unique due to the presence of both a tert-butyl group and an iodine atom on the benzene ring. This combination of substituents imparts distinct reactivity, particularly in halogen exchange and electrophilic aromatic substitution reactions, making it a valuable compound in organic synthesis and research .
Properties
Molecular Formula |
C11H15I |
---|---|
Molecular Weight |
274.14 g/mol |
IUPAC Name |
1-tert-butyl-4-iodo-2-methylbenzene |
InChI |
InChI=1S/C11H15I/c1-8-7-9(12)5-6-10(8)11(2,3)4/h5-7H,1-4H3 |
InChI Key |
FEZBMNHVWRZLDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)I)C(C)(C)C |
Origin of Product |
United States |
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